3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
Overview
Description
3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with the molecular formula C17H15ClN2O4S This compound is characterized by the presence of a chloroethoxyphenyl group, a carbamothioyl group, and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloroethoxyphenyl Intermediate: The starting material, 3-chloro-4-ethoxyphenol, is reacted with a suitable acylating agent to form 3-chloro-4-ethoxyphenyl carbonyl chloride.
Carbamothioylation: The carbonyl chloride intermediate is then reacted with thiourea to introduce the carbamothioyl group, forming 3-chloro-4-ethoxyphenylcarbamothioyl chloride.
Coupling with Methylbenzoic Acid: The final step involves the coupling of the carbamothioyl chloride intermediate with 2-methylbenzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl or carbamothioyl groups.
Substitution: The chloro group in the chloroethoxyphenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced carbonyl or carbamothioyl derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Scientific Research Applications
3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering their signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(3-Chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
- 3-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid
- 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamoyl}amino)-2-methylbenzoic acid
Uniqueness
3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid is unique due to the presence of both the chloroethoxyphenyl and carbamothioyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it distinct from other similar compounds and may result in unique applications in various fields.
Properties
IUPAC Name |
3-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-3-25-15-8-7-11(9-13(15)19)16(22)21-18(26)20-14-6-4-5-12(10(14)2)17(23)24/h4-9H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCNYRZTQYKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.